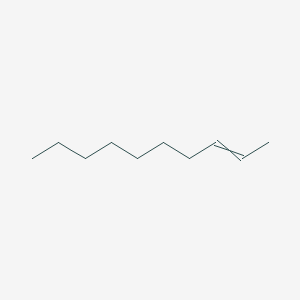

trans-2-Decene

Description

Structure

3D Structure

Properties

IUPAC Name |

dec-2-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20/c1-3-5-7-9-10-8-6-4-2/h3,5H,4,6-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKNMBTZOEVIJCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC=CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90860337 | |

| Record name | 2-Decene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90860337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6816-17-7 | |

| Record name | 2-Decene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90860337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of trans-2-Decene

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the core physicochemical properties of trans-2-Decene ((E)-dec-2-ene), an unsaturated hydrocarbon of interest in various chemical synthesis and research applications. The data and methodologies presented herein are intended to support laboratory work, safety assessments, and the development of new chemical entities.

Quantitative Physicochemical Data

The fundamental physical and chemical characteristics of this compound are summarized in the table below. These values are critical for predicting its behavior in different chemical environments, designing experimental setups, and ensuring safe handling.

| Property | Value | Source(s) |

| IUPAC Name | (E)-dec-2-ene | [1][2] |

| Molecular Formula | C₁₀H₂₀ | [1][2][3] |

| Molecular Weight | 140.27 g/mol | [1][2][3][4] |

| CAS Number | 19398-79-9 | [1] |

| Appearance | Clear, colorless liquid | [1] |

| Boiling Point | 172-173 °C (at 760 mmHg) | [1] |

| Density | 0.749 g/cm³ (at 20°C) | [1] |

| Flash Point | 46.9 °C (Closed Cup) | [1] |

| Water Solubility | Insoluble | [1] |

| Octanol/Water Partition Coefficient (LogP) | 5.4 | [1] |

Isomeric Context

This compound is one of several isomers of decene. Isomers are molecules that share the same molecular formula (C₁₀H₂₀) but differ in their atomic arrangement. These structural differences can lead to distinct physical and chemical properties. The diagram below illustrates the relationship between this compound and its related isomers.

Generally, trans isomers of alkenes are thermodynamically more stable than their cis counterparts due to reduced steric strain.[1] Likewise, internal alkenes like 2-decene are typically more stable than terminal alkenes such as 1-decene.[1]

Experimental Protocols

The determination of the physicochemical properties listed above requires standardized experimental procedures to ensure accuracy and reproducibility. Below are detailed methodologies for key experiments.

3.1 Determination of Boiling Point (Distillation Method)

-

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. This protocol is based on standard distillation techniques (e.g., ASTM D1078).

-

Apparatus: Distillation flask, condenser, calibrated thermometer, heating mantle, and receiving cylinder.

-

Procedure:

-

A measured volume of this compound is placed in the distillation flask with boiling chips.

-

The apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm leading to the condenser.

-

The sample is heated gradually.

-

The temperature is recorded when the first drop of condensate falls from the condenser into the receiving cylinder (Initial Boiling Point).

-

Heating is continued until the final drop of liquid evaporates from the bottom of the flask (Dry Point). The boiling range is reported.

-

The observed boiling point is corrected to standard atmospheric pressure (760 mmHg) using a pressure-temperature nomograph or the Sidney-Young equation.

-

3.2 Determination of Density (Pycnometer Method)

-

Principle: Density is determined by measuring the mass of a known volume of the substance using a calibrated pycnometer (specific gravity bottle).

-

Apparatus: Pycnometer of a known volume, analytical balance, and a constant-temperature water bath.

-

Procedure:

-

The empty pycnometer is cleaned, dried, and its mass is accurately weighed (m₁).

-

The pycnometer is filled with distilled water and placed in a constant-temperature bath (e.g., 20°C) until it reaches thermal equilibrium. The volume is adjusted, and the pycnometer is re-weighed (m₂). The volume (V) is calculated using the density of water at that temperature.

-

The pycnometer is cleaned and dried, then filled with this compound, brought to the same temperature in the water bath, and weighed (m₃).

-

The density (ρ) of the sample is calculated using the formula: ρ = (m₃ - m₁) / V.

-

3.3 Determination of Flash Point (Pensky-Martens Closed-Cup Method)

-

Principle: The flash point is the lowest temperature at which a liquid's vapors will ignite when an ignition source is introduced. The Pensky-Martens method (e.g., ASTM D93) is standard for such liquids.

-

Apparatus: Pensky-Martens closed-cup tester, which includes a test cup, lid with a shutter mechanism, ignition source, and stirrer.

-

Procedure:

-

The sample is poured into the test cup to the marked level.

-

The lid is secured, and the sample is heated at a slow, constant rate while being continuously stirred.

-

At regular temperature intervals, the ignition source is applied by opening the shutter.

-

The flash point is the lowest temperature at which the application of the ignition source causes the vapor above the liquid to ignite with a distinct flash.

-

3.4 Determination of Water Solubility (Flask Method)

-

Principle: Based on OECD Guideline 105, this method determines solubility by equilibrating the substance in water at a constant temperature, followed by concentration measurement.

-

Apparatus: Shaking flask, constant-temperature water bath or shaker, centrifuge, and an analytical instrument for quantification (e.g., Gas Chromatography).

-

Procedure:

-

An excess amount of this compound is added to a known volume of distilled water in a flask.

-

The flask is agitated in a constant-temperature bath for a sufficient period to reach equilibrium (typically 24-48 hours).

-

The solution is allowed to stand to permit phase separation. If an emulsion persists, centrifugation is used.

-

A sample of the aqueous phase is carefully removed and its concentration is determined using a suitable analytical method. Given the low expected solubility, a sensitive technique is required.

-

General Experimental Workflow

A logical workflow for the comprehensive physicochemical analysis of a this compound sample is crucial for systematic characterization. The following diagram outlines the key stages, from sample acquisition to final reporting.

References

trans-2-Decene CAS number and registry information

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-2-Decene, also known as (E)-2-Decene, is an unsaturated hydrocarbon with the chemical formula C₁₀H₂₀. As a member of the alkene family, its reactivity is primarily defined by the carbon-carbon double bond, making it a valuable intermediate in organic synthesis. This document provides a comprehensive overview of the CAS registry information, physicochemical properties, and analytical methodologies related to this compound, tailored for a technical audience. While specific experimental protocols for this compound are not extensively detailed in publicly available literature, this guide furnishes general procedures and key characterization data.

Registry Information and Physical Properties

This compound is registered under CAS number 19398-79-9. The following tables summarize its key registry details and physical properties, compiled from various chemical databases.

Table 1: Registry and Identification

| Property | Value |

| CAS Number | 19398-79-9 |

| Molecular Formula | C₁₀H₂₀ |

| Molecular Weight | 140.27 g/mol |

| IUPAC Name | (E)-dec-2-ene |

| PubChem CID | 32899 |

Table 2: Physicochemical Properties

| Property | Value | Source(s) |

| Appearance | Clear colorless liquid | --INVALID-LINK-- |

| Boiling Point | 172-173 °C | --INVALID-LINK-- |

| Density | 0.749 g/cm³ | --INVALID-LINK-- |

| Flash Point | 46.9 °C | --INVALID-LINK-- |

| Water Solubility | Insoluble | --INVALID-LINK-- |

| LogP (Octanol/Water Partition Coefficient) | 5.4 | --INVALID-LINK-- |

Isomeric Relationship of Decenes

The structural diversity of decene isomers plays a crucial role in their chemical and physical properties. The position of the double bond and the stereochemistry around it (cis/trans or Z/E) lead to a variety of isomers, with this compound being one of the more stable forms. Internal alkenes like 2-decene are generally more thermodynamically stable than terminal alkenes such as 1-decene.

Caption: Relationship of this compound to other positional and geometric isomers of decene.

Experimental Protocols

Synthesis: Isomerization of 1-Decene

A common synthetic route to internal alkenes is the isomerization of terminal alkenes. This can be achieved using a variety of catalysts.

General Protocol:

-

Catalyst Preparation: A suitable catalyst, such as a rhodium complex with a phosphine ligand (e.g., Rh-BIPHEPHOS), is prepared or obtained commercially.

-

Reaction Setup: A reaction vessel is charged with 1-decene and a solvent (e.g., toluene or DMF). The system is then rendered inert, typically by purging with nitrogen or argon.

-

Initiation: The catalyst is introduced to the reaction mixture, and the solution is heated to the desired temperature.

-

Monitoring: The progress of the isomerization is monitored by taking aliquots at regular intervals and analyzing them by gas chromatography (GC) to determine the relative concentrations of decene isomers.

-

Workup: Once equilibrium is reached or the desired conversion is achieved, the catalyst is removed (e.g., by filtration through silica gel), and the solvent is evaporated under reduced pressure to yield the mixture of decene isomers.

Purification: Preparative Gas Chromatography

Due to the similar boiling points of decene isomers, purification of this compound often requires preparative gas chromatography.

General Protocol:

-

Column Selection: A high-polarity stationary phase column is typically chosen to achieve separation of the cis/trans isomers.

-

Parameter Optimization: The injector temperature, oven temperature program, and carrier gas flow rate are optimized to maximize the resolution between the different decene isomers.

-

Injection and Collection: The crude mixture of decene isomers is injected onto the column. The eluent corresponding to the this compound peak is collected in a cooled trap.

-

Purity Analysis: The purity of the collected fraction is assessed using analytical gas chromatography.

Characterization

1. Gas Chromatography (GC)

GC is a primary tool for assessing the purity of this compound and quantifying the composition of isomer mixtures.

General Protocol:

-

Instrument: A gas chromatograph equipped with a flame ionization detector (FID).

-

Column: A high-resolution capillary column with a polar stationary phase (e.g., HP-PLOT Q).

-

Carrier Gas: Helium or hydrogen.

-

Temperature Program: An appropriate temperature program is developed to separate all decene isomers.

-

Analysis: The retention times and peak areas are used to identify and quantify the components of the sample.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the structural confirmation of this compound, particularly for verifying the trans stereochemistry.

General Protocol:

-

¹H NMR: The spectrum of this compound will show characteristic signals for the vinylic protons. The coupling constant (J-value) between these protons is typically in the range of 11-18 Hz for a trans configuration, which is significantly larger than the 6-14 Hz range observed for cis isomers.

-

¹³C NMR: The spectrum will show distinct signals for the sp² hybridized carbons of the double bond, typically in the range of 100-150 ppm.

3. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in the molecule.

General Protocol:

-

Sample Preparation: A thin film of the liquid sample is placed between two salt plates (e.g., NaCl or KBr).

-

Data Acquisition: The infrared spectrum is recorded.

-

Analysis: Key characteristic peaks for trans-alkenes include:

-

C-H stretch of the sp² carbons: ~3020 cm⁻¹

-

C=C stretch: ~1670 cm⁻¹ (this can be weak for symmetrical alkenes)

-

C-H out-of-plane bend (wag): A strong, characteristic peak around 965 cm⁻¹ for the trans C-H bonds on the double bond.

-

Biological Activity and Toxicology

There is a notable lack of specific toxicological and biological activity data for this compound in the scientific literature. However, information on related C10 hydrocarbons can provide some general insights.

-

General Toxicity: Decane and its isomers are generally considered to have low acute and chronic toxicity.[1][2] Inhalation of high concentrations may lead to central nervous system depression.[1]

-

Biodegradation: Studies have shown that microbial consortia from diverse environments can metabolize alkenes of different chain lengths, including C10 alkenes.[3] This suggests that this compound is likely biodegradable.

-

Toxicokinetics: Inhalation studies in rats with C8 to C10 1-alkenes have shown that these compounds are absorbed into the blood and accumulate in organs, with a higher accumulation observed for longer chain alkenes.[4]

It is crucial to note that this information is for related compounds and may not be directly applicable to this compound. A thorough toxicological assessment would be required for any specific application.

Conclusion

This compound is a chemically significant isomer of decene with well-defined physical properties. While specific, detailed experimental protocols for its synthesis and handling are not widely published, its preparation and characterization can be achieved through standard organic chemistry techniques. The information provided in this guide serves as a foundational resource for researchers and professionals working with this compound, highlighting the key parameters for its identification, purification, and analysis. The lack of specific biological data underscores the need for further research in this area, particularly if the compound is being considered for applications where human or environmental exposure is possible.

References

- 1. tceq.texas.gov [tceq.texas.gov]

- 2. Toxicity of Decane_Chemicalbook [chemicalbook.com]

- 3. Impacts of Nutrients on Alkene Biodegradation Rates and Microbial Community Composition in Enriched Consortia from Natural Inocula - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhalation kinetics of C8 to C10 1-alkenes and iso-alkanes in the rat after repeated exposures - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of trans-2-Decene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the boiling and melting points of trans-2-Decene, including available data, influencing factors, and standard experimental methodologies for their determination.

Introduction

This compound, also known as (E)-2-decene, is an unsaturated hydrocarbon with the chemical formula C₁₀H₂₀. As a member of the alkene family, its physical properties, particularly its boiling and melting points, are of significant interest in various chemical and pharmaceutical applications. These properties are crucial for predicting its behavior in chemical reactions, for purification processes, and for its use as a solvent or starting material in organic synthesis.

Boiling and Melting Point Data

The physical properties of this compound are determined by the nature and strength of intermolecular forces. As a nonpolar molecule, the primary intermolecular interactions are weak van der Waals forces (London dispersion forces). The boiling and melting points are influenced by factors such as molecular weight, branching, and stereochemistry.

Quantitative Data Summary

| Compound | Molecular Formula | Boiling Point (°C) | Melting Point (°C) |

| This compound | C₁₀H₂₀ | 172-173 | Not available |

| 1-Decene | C₁₀H₂₀ | 170.5 | -66.3 |

| (E)-5-Decene (trans) | C₁₀H₂₀ | 171 | -73 |

| (Z)-5-Decene (cis) | C₁₀H₂₀ | 171 | -112 |

Note: The boiling point for this compound is consistently reported in the range of 172-173 °C. The melting point data for other decene isomers are provided to illustrate general trends.

Factors Influencing Boiling and Melting Points

The boiling and melting points of alkenes are governed by several key molecular characteristics. Understanding these factors provides a basis for predicting the physical behavior of this compound.

Molecular Weight and Chain Length

For straight-chain alkenes, the boiling and melting points generally increase with increasing molecular weight and carbon chain length. This is due to the larger surface area, which leads to stronger London dispersion forces between molecules, requiring more energy to overcome.

Molecular Branching

Branching in the carbon chain generally leads to a lower boiling point compared to the corresponding straight-chain isomer. The more compact, spherical shape of branched isomers reduces the surface area available for intermolecular contact, thereby weakening the van der Waals forces.

Geometric Isomerism (cis- vs. trans-)

The stereochemistry of the double bond significantly impacts the physical properties of alkenes:

-

Boiling Point: cis-isomers often have slightly higher boiling points than their trans-counterparts. This is attributed to the small dipole moment present in cis-isomers due to the asymmetrical arrangement of the alkyl groups around the double bond, leading to weak dipole-dipole interactions in addition to London dispersion forces. In trans-isomers, the dipole moments of the individual bonds tend to cancel each other out, resulting in a nonpolar molecule.

-

Melting Point: trans-isomers generally have higher melting points than cis-isomers. The more linear and symmetrical shape of trans-isomers allows for more efficient packing in the crystal lattice, leading to stronger intermolecular forces that require more energy to break.

The relationship between these molecular factors and the resulting physical properties is illustrated in the following diagram.

Caption: Logical relationship between molecular structure, intermolecular forces, and physical properties.

Experimental Protocols for Determination

The determination of boiling and melting points is a fundamental experimental procedure in chemistry. The following outlines standard methodologies.

Boiling Point Determination

A common and effective method for determining the boiling point of a liquid is through distillation or by using a Thiele tube apparatus.

Thiele Tube Method:

-

Sample Preparation: A small amount of the liquid sample (this compound) is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed inside the test tube with the open end submerged in the liquid.

-

Apparatus Setup: The test tube is attached to a thermometer, and both are placed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil or silicone oil).

-

Heating: The side arm of the Thiele tube is gently heated. The design of the tube allows for even heat distribution by convection.

-

Observation: As the temperature rises, air trapped in the capillary tube will expand and slowly bubble out. The temperature at which a continuous and rapid stream of bubbles emerges from the capillary tube is noted.

-

Boiling Point Reading: The heat source is then removed. The liquid will begin to cool, and the stream of bubbles will slow down. The boiling point is the temperature at which the bubbling stops, and the liquid just begins to enter the capillary tube. This indicates that the vapor pressure of the sample is equal to the atmospheric pressure.

-

Pressure Correction: The observed boiling point may need to be corrected if the atmospheric pressure is not at standard pressure (760 mmHg).

Melting Point Determination

For compounds that are solid at room temperature, the melting point can be determined using a melting point apparatus or a Thiele tube. Since this compound is a liquid at room temperature, its melting point would be determined using a cryostat or a similar cooling apparatus.

General Procedure for Low-Temperature Melting Point:

-

Sample Preparation: A small amount of the liquid sample is placed in a thin-walled capillary tube, which is then sealed.

-

Cooling: The capillary tube is placed in a cooling bath (e.g., a mixture of dry ice and acetone or a cryostat) to freeze the sample.

-

Melting Point Apparatus: The frozen sample is then placed in a melting point apparatus that has been pre-cooled to a temperature below the expected melting point.

-

Heating and Observation: The temperature is slowly increased (typically at a rate of 1-2 °C per minute) near the expected melting point. The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted. A pure compound will typically have a sharp melting point range of 0.5-1 °C.

The workflow for these experimental determinations is visualized below.

Caption: General experimental workflows for determining boiling and melting points.

Conclusion

An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of trans-2-Decene

This guide provides a detailed analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of trans-2-decene. It is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for the structural elucidation of organic molecules. This document outlines the primary fragmentation pathways, presents quantitative data derived from spectral analysis, and provides a representative experimental protocol for obtaining the mass spectrum.

Core Fragmentation Principles of Alkenes

Under electron ionization, alkenes typically undergo fragmentation through several key mechanisms. The initial event is the removal of an electron to form a molecular ion (M+•). Due to the presence of the double bond, the molecular ion peak in alkenes is often distinct. Common fragmentation pathways for alkenes include:

-

Allylic Cleavage: This is a highly favorable fragmentation pathway where the bond beta to the double bond is cleaved. This results in the formation of a stable, resonance-stabilized allylic cation.

-

McLafferty Rearrangement: This rearrangement occurs in alkenes that possess a gamma-hydrogen atom with respect to the double bond. It involves the transfer of this hydrogen to the double bond, followed by the cleavage of the beta-bond, resulting in the elimination of a neutral alkene molecule.

-

Simple C-C Bond Cleavage: Fragmentation can also occur at other C-C single bonds along the alkyl chain, leading to a series of carbocation fragments.

Mass Spectrometry Data for this compound

The electron ionization mass spectrum of this compound is characterized by a series of fragment ions that provide structural information about the molecule. The molecular ion (M+•) is observed at an m/z of 140, corresponding to the molecular weight of C10H20. The base peak, representing the most abundant fragment ion, is typically observed at m/z 41.

Quantitative Fragmentation Data

The following table summarizes the major fragment ions observed in the mass spectrum of this compound, their relative abundance, and the proposed structure of the fragment.

| m/z | Relative Abundance (%) | Proposed Fragment Ion and Structure |

| 140 | 5 | [C10H20]+• (Molecular Ion) |

| 97 | 15 | [C7H13]+ |

| 83 | 25 | [C6H11]+ |

| 69 | 50 | [C5H9]+ |

| 55 | 85 | [C4H7]+ |

| 41 | 100 | [C3H5]+ (Allyl Cation) |

Experimental Protocols

The following is a representative protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.

1. Sample Preparation:

-

A dilute solution of this compound is prepared in a volatile organic solvent such as hexane or dichloromethane. A typical concentration is in the range of 10-100 µg/mL.

2. Gas Chromatography (GC) Conditions:

-

Injector Temperature: 250 °C

-

Injection Mode: Split (e.g., 50:1 split ratio)

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

-

Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating volatile hydrocarbons.

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: Increase temperature at a rate of 10 °C/min to 280 °C.

-

Final hold: Hold at 280 °C for 5 minutes.

-

3. Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI)

-

Electron Energy: 70 eV

-

Ion Source Temperature: 230 °C

-

Transfer Line Temperature: 280 °C

-

Mass Analyzer: Quadrupole

-

Scan Range: m/z 35-400

Fragmentation Pathway of this compound

The fragmentation of this compound upon electron ionization can be rationalized through a series of cleavage and rearrangement reactions. The proposed pathway, leading to the formation of the major observed ions, is visualized in the diagram below. The initial step is the formation of the molecular ion at m/z 140. The most favorable fragmentation is the allylic cleavage, resulting in the formation of the highly stable allyl cation at m/z 41, which is the base peak in the spectrum. Other significant fragments are formed through subsequent C-C bond cleavages along the alkyl chain.

Caption: Proposed fragmentation pathway of this compound under EI-MS.

An In-depth Technical Guide to the Infrared Spectroscopy Analysis of trans-2-Decene

This guide provides a comprehensive overview of the principles, experimental protocols, and data interpretation involved in the infrared (IR) spectroscopy analysis of trans-2-decene. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis who utilize vibrational spectroscopy to characterize organic molecules.

Introduction to Infrared Spectroscopy of Alkenes

Infrared spectroscopy is a powerful analytical technique that identifies functional groups within a molecule by measuring the absorption of infrared radiation.[1] When a molecule absorbs IR radiation, its bonds vibrate at specific frequencies, resulting in characteristic absorption bands in the IR spectrum.[2][3] For alkenes like this compound, key diagnostic peaks arise from the vibrations of the carbon-carbon double bond (C=C) and the associated carbon-hydrogen (C-H) bonds.[4]

The geometry of the double bond significantly influences the IR spectrum. trans-alkenes, due to their symmetry, may have a weak or absent C=C stretching absorption if the bond is symmetrically substituted, as this results in no change in the dipole moment during the vibration.[5] However, in an unsymmetrical alkene like this compound, a weak to moderate C=C stretching band is expected. The most characteristic absorption for trans-alkenes is a strong out-of-plane C-H bending vibration.[4]

Key Vibrational Modes for this compound

The infrared spectrum of this compound is characterized by several key absorption bands corresponding to specific molecular vibrations. These vibrations include stretching and bending of the C-H bonds on both sp² (alkenyl) and sp³ (alkyl) hybridized carbons, as well as the stretching of the C=C double bond.

Table 1: Characteristic Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity | Notes |

| ~3080 - 3020 | =C-H Stretch (sp² C-H) | Medium | Appears at a higher frequency than the sp³ C-H stretch. Its presence is a clear indicator of a C=C double bond with attached hydrogens.[1][2] |

| ~2960 - 2850 | -C-H Stretch (sp³ C-H) | Strong | Multiple sharp peaks corresponding to the asymmetric and symmetric stretching of CH₃ and CH₂ groups in the octyl chain. These peaks appear just below the 3000 cm⁻¹ dividing line.[2][5] |

| ~1675 - 1665 | C=C Stretch | Weak-Medium | The stretching of the carbon-carbon double bond. The intensity is often weak for trans-alkenes due to the low polarity of the bond.[1][4] |

| ~1465 | -CH₂- Scissoring (Bending) | Medium | A characteristic bending vibration for methylene groups present in the alkyl chain. |

| ~970 - 960 | =C-H Out-of-Plane Bend (trans) | Strong | This is a highly diagnostic and strong absorption band that confirms the trans configuration of the double bond.[4] |

Experimental Protocol: ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a widely used sampling technique for obtaining the IR spectrum of liquid samples like this compound due to its simplicity and minimal sample preparation.[6][7] The method involves placing a small amount of the sample directly onto an ATR crystal (commonly diamond or germanium).[8]

Methodology:

-

Instrument Setup and Background Scan:

-

Ensure the Fourier Transform Infrared (FTIR) spectrometer is powered on and has stabilized.

-

Select the appropriate spectral range for analysis, typically 4000 to 400 cm⁻¹.[8]

-

Clean the ATR crystal surface thoroughly with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe.[9]

-

Acquire a background spectrum of the clean, empty ATR crystal. This scan measures the ambient atmosphere (H₂O, CO₂) and instrument response, which will be subtracted from the sample spectrum.[9]

-

-

Sample Application:

-

Place a single drop of neat (undiluted) this compound liquid directly onto the center of the ATR crystal. Ensure the crystal surface is completely covered.[10]

-

-

Data Acquisition:

-

For solid samples, a pressure clamp would be used to ensure good contact, but for liquids, this is generally not necessary.[6]

-

Initiate the sample scan. To improve the signal-to-noise ratio, co-add and average multiple scans (e.g., 16 or 32 scans).[8]

-

The instrument software will automatically ratio the sample scan against the previously collected background scan to generate the final absorbance or transmittance spectrum.

-

-

Post-Measurement Cleaning:

Data Interpretation and Visualization

The resulting IR spectrum is a plot of light transmittance or absorbance versus wavenumber. The key to interpretation is to correlate the observed absorption bands with the known vibrational frequencies of specific functional groups as detailed in Table 1. The region below 1500 cm⁻¹ is known as the "fingerprint region" and contains a complex pattern of peaks unique to the molecule, which can be used for definitive identification by comparison to a reference spectrum.[2]

Below is a diagram illustrating the logical workflow for the analysis of this compound using infrared spectroscopy.

Caption: Workflow for IR Spectroscopy Analysis.

References

- 1. uanlch.vscht.cz [uanlch.vscht.cz]

- 2. youtube.com [youtube.com]

- 3. Khan Academy [khanacademy.org]

- 4. youtube.com [youtube.com]

- 5. youtube.com [youtube.com]

- 6. agilent.com [agilent.com]

- 7. mt.com [mt.com]

- 8. drawellanalytical.com [drawellanalytical.com]

- 9. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 10. drawellanalytical.com [drawellanalytical.com]

Thermodynamic Stability of trans-2-Decene versus 1-Decene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the thermodynamic stability of trans-2-decene compared to 1-decene. The stability of these isomers is a critical factor in various chemical processes, including synthesis, catalysis, and the formulation of pharmaceuticals and other high-value chemical products. Understanding the relative thermodynamic stabilities allows for the prediction of equilibrium concentrations and the optimization of reaction conditions to favor the desired isomer.

Core Principles of Alkene Stability

The thermodynamic stability of an alkene is primarily determined by two key structural factors: the degree of substitution of the carbon-carbon double bond and the stereochemistry of the substituents.

-

Substitution: Alkenes with a higher number of alkyl groups attached to the sp² hybridized carbons of the double bond are more stable. This increased stability is attributed to two main effects:

-

Hyperconjugation: The stabilizing interaction between the filled C-H σ-orbitals of the alkyl groups and the empty π* antibonding orbital of the double bond.

-

Bond Strength: A carbon-carbon single bond between an sp² and an sp³ hybridized carbon is stronger than a bond between two sp³ hybridized carbons. More substituted alkenes have a higher proportion of these stronger sp²-sp³ bonds.

Based on this principle, the general order of alkene stability is: tetrasubstituted > trisubstituted > disubstituted > monosubstituted

-

-

Stereoisomerism: For disubstituted alkenes, trans isomers are generally more stable than their corresponding cis isomers. This is due to steric hindrance in the cis isomer, where the bulky alkyl groups are on the same side of the double bond, leading to electronic repulsion and a less stable conformation.

Following these principles, this compound, a disubstituted trans alkene, is predicted to be thermodynamically more stable than 1-decene, which is a monosubstituted alkene.

Quantitative Thermodynamic Data

| Compound | Structure | Type | ΔHf° (kJ/mol)[1][2] | ΔGf° (kJ/mol)[1][2] | S° (J/mol·K)[1][2] |

| 1-Decene | CH₂(CH₂)₇CH=CH₂ | Monosubstituted | -124.6 | 77.8 | 464.7 |

| This compound | CH₃(CH₂)₆CH=CHCH₃ | Disubstituted (trans) | -132.5 | 70.3 | 460.2 |

Data are calculated values for the ideal gas phase at 298.15 K and 1 bar, based on the Benson group additivity method.[1][2]

The data clearly indicates that this compound is thermodynamically more stable than 1-decene, as evidenced by its more negative standard enthalpy of formation and lower standard Gibbs free energy of formation.

Experimental Determination of Thermodynamic Stability

The relative thermodynamic stabilities of alkene isomers are experimentally determined primarily through calorimetry, specifically by measuring their heats of hydrogenation and heats of combustion.

Heat of Hydrogenation

The heat of hydrogenation (ΔH°hydrog) is the enthalpy change that occurs when one mole of an unsaturated compound reacts with hydrogen gas to form a saturated compound. Since both 1-decene and this compound produce the same alkane (n-decane) upon hydrogenation, the difference in their heats of hydrogenation directly corresponds to the difference in their thermodynamic stability. A more stable alkene will release less heat upon hydrogenation.

Experimental Protocol: Catalytic Hydrogenation Calorimetry

-

Calorimeter Calibration: The heat capacity of the calorimeter is first determined by carrying out a reaction with a known enthalpy change, such as the hydrogenation of a standard compound or an electrical calibration.

-

Sample Preparation: A precise mass of the alkene isomer (e.g., 1-decene or this compound) is dissolved in an inert solvent, such as hexane or glacial acetic acid, and placed in the reaction vessel of the calorimeter.

-

Catalyst Addition: A catalytic amount of a hydrogenation catalyst, typically platinum(IV) oxide (PtO₂) or palladium on carbon (Pd/C), is added to the reaction vessel.

-

Hydrogenation: The system is purged with hydrogen gas, and the reaction is initiated by stirring to ensure good contact between the alkene, catalyst, and hydrogen. The temperature change of the system is carefully monitored until the reaction is complete.

-

Data Analysis: The heat of hydrogenation is calculated from the observed temperature change, the heat capacity of the calorimeter and its contents, and the moles of alkene hydrogenated. The experiment is repeated for the other isomer under identical conditions.

Heat of Combustion

The heat of combustion is the heat released when one mole of a substance is completely burned in excess oxygen. By comparing the heats of combustion of 1-decene and this compound, their relative stabilities can be determined. The less stable isomer will release more energy upon combustion.

Experimental Protocol: Bomb Calorimetry

-

Sample Preparation: A precisely weighed sample of the liquid alkene is placed in a sample crucible within a high-pressure stainless steel vessel known as a "bomb."

-

Pressurization: The bomb is sealed and pressurized with pure oxygen to approximately 30-40 atm.

-

Calorimetry: The bomb is submerged in a known mass of water in an insulated container (the calorimeter). The initial temperature of the water is recorded.

-

Ignition: The sample is ignited electrically via a fuse wire.

-

Temperature Measurement: The temperature of the water is monitored and recorded at regular intervals until it reaches a maximum and then begins to cool.

-

Data Analysis: The heat of combustion is calculated from the temperature rise, the total heat capacity of the calorimeter (including the bomb and the water), and the moles of the sample. Corrections are made for the heat released by the combustion of the fuse wire.

Logical and Reaction Pathways

The interconversion of 1-decene and this compound can be achieved through acid-catalyzed isomerization. This process involves the protonation of the double bond to form a carbocation intermediate, followed by deprotonation to yield the more stable isomer.

Caption: Logical workflow for determining the relative stability of decene isomers.

The mechanism of acid-catalyzed isomerization from 1-decene to this compound proceeds through a secondary carbocation intermediate.

Caption: Acid-catalyzed isomerization pathway from 1-decene to this compound.

This pathway illustrates the formation of the more stable this compound through a carbocation intermediate, which is the fundamental process driving the isomerization towards the thermodynamically favored product.

References

Steric Hindrance Effects in trans-2-Decene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Steric hindrance is a fundamental concept in organic chemistry that significantly influences the reactivity, selectivity, and conformational preferences of molecules. In the context of long-chain alkenes such as trans-2-decene, the spatial arrangement of substituent groups around the carbon-carbon double bond dictates the accessibility of the reactive π-system to incoming reagents. This technical guide provides a comprehensive analysis of the steric hindrance effects in this compound, exploring its impact on key organic reactions, conformational stability, and its synthesis. Detailed experimental protocols, quantitative data, and visual representations of reaction pathways are presented to offer a thorough understanding for researchers and professionals in drug development and chemical synthesis.

Introduction to Steric Hindrance in Alkenes

Steric hindrance arises from the repulsive forces between electron clouds of non-bonded atoms or groups within a molecule. In alkenes, the geometry of the double bond and the nature of the substituents determine the degree of steric congestion. For trans-isomers like this compound, the substituent groups are positioned on opposite sides of the double bond, which generally leads to lower steric strain compared to their cis-counterparts. This inherent structural feature has profound implications for the molecule's stability and reactivity.

The long heptyl chain in this compound, while providing flexibility, also contributes to the overall steric environment of the double bond. The accessibility of the π-electrons to electrophiles or other reagents is modulated by the spatial disposition of this alkyl group and the methyl group at the other end of the double bond.

Synthesis of this compound: The Wittig Reaction

A common and effective method for the stereoselective synthesis of trans-alkenes is the Wittig reaction. This reaction involves the treatment of an aldehyde or ketone with a phosphorus ylide. For the synthesis of this compound, a stabilized ylide is typically employed to favor the formation of the thermodynamically more stable trans-isomer.

Experimental Protocol: Wittig Synthesis of this compound

Materials:

-

Triphenylphosphine

-

1-Bromopropane

-

n-Butyllithium (n-BuLi) in hexane

-

Heptanal

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Pentane

-

Anhydrous sodium sulfate

-

Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)

Procedure:

-

Preparation of the Phosphonium Salt: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve triphenylphosphine in anhydrous THF. Add 1-bromopropane dropwise and stir the mixture at room temperature for 24 hours. The phosphonium salt, propyltriphenylphosphonium bromide, will precipitate. Collect the salt by filtration, wash with cold diethyl ether, and dry under vacuum.

-

Generation of the Ylide: Suspend the dried phosphonium salt in anhydrous THF under an inert atmosphere and cool the mixture to 0°C in an ice bath. Slowly add a solution of n-butyllithium in hexane dropwise. The formation of the orange to red colored ylide indicates successful deprotonation. Allow the mixture to stir at 0°C for 1 hour.

-

Wittig Reaction: Cool the ylide solution to -78°C (dry ice/acetone bath). Add a solution of heptanal in anhydrous THF dropwise. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Work-up and Purification: Quench the reaction by adding a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and extract with pentane. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter. Concentrate the filtrate under reduced pressure. The crude product can be purified by fractional distillation or column chromatography on silica gel to yield pure this compound.

Caption: Wittig reaction pathway for the synthesis of this compound.

Steric Effects on Electrophilic Addition Reactions

The reactivity of the double bond in this compound is significantly influenced by steric hindrance. Electrophilic addition reactions, a hallmark of alkenes, provide a clear demonstration of these effects.

Hydroboration-Oxidation

Hydroboration-oxidation is a two-step reaction that results in the anti-Markovnikov addition of water across the double bond. The regioselectivity of the hydroboration step is primarily governed by steric factors. The boron atom of the borane reagent (BH₃ or its derivatives) preferentially adds to the less sterically hindered carbon of the double bond.

In the case of this compound, the C-3 carbon is attached to a long heptyl chain, while the C-2 carbon is attached to a methyl group. Although the difference in steric bulk between a methyl and a heptyl group is not as pronounced as with a tertiary alkyl group, the heptyl chain still presents a greater steric impediment. Consequently, the boron atom will predominantly add to the C-2 position.

Table 1: Predicted Regioselectivity in the Hydroboration of this compound

| Carbon of Double Bond | Substituent | Relative Steric Hindrance | Predicted Site of Boron Addition |

| C-2 | Methyl | Lower | Major |

| C-3 | Heptyl | Higher | Minor |

Subsequent oxidation of the organoborane intermediate with hydrogen peroxide in a basic solution replaces the boron atom with a hydroxyl group, yielding decan-2-ol as the major product.

Epoxidation

The reaction of this compound with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), results in the formation of an epoxide. The reaction is stereospecific, meaning the trans geometry of the starting alkene is retained in the product, resulting in the formation of trans-2,3-epoxydecane.

The approach of the bulky peroxy acid to the double bond is influenced by the steric environment. The electrophilic oxygen atom of the peroxy acid will approach the double bond from the less sterically hindered face. For an acyclic alkene like this compound, both faces are relatively accessible, leading to the formation of a racemic mixture of enantiomers.

Caption: Electrophilic addition reactions of this compound.

Conformational Analysis and Steric Hindrance

The long alkyl chain in this compound allows for a multitude of conformations due to rotation around the C-C single bonds. While the trans configuration of the double bond minimizes steric interactions between the substituents directly attached to the sp² carbons, the overall shape and energy of the molecule are influenced by the conformations of the heptyl group.

Computational studies on long-chain alkenes have shown that the lowest energy conformations are those that minimize gauche interactions and other non-bonded steric repulsions along the alkyl chain. The preferred conformation of the heptyl group will be an extended, anti-periplanar arrangement to reduce steric strain.

These conformational preferences can influence the molecule's physical properties and its interactions in biological systems. In drug development, for instance, the specific three-dimensional shape of a molecule is critical for its binding affinity to a receptor. Understanding the conformational landscape of molecules like this compound is therefore crucial for designing molecules with desired biological activities.

Quantitative Data and Spectroscopic Analysis

Spectroscopic analysis provides valuable information about the structure of this compound.

Table 2: Expected Spectroscopic Data for this compound

| Spectroscopic Technique | Expected Key Signals |

| ¹H NMR | - Vinylic protons (C2-H and C3-H) around 5.4-5.6 ppm with a large coupling constant (J ≈ 15 Hz) characteristic of a trans double bond.- Allylic protons on C1 and C4.- Aliphatic protons of the heptyl chain. |

| ¹³C NMR | - Vinylic carbons (C2 and C3) in the range of 120-140 ppm.- Aliphatic carbons of the methyl and heptyl groups. |

| IR Spectroscopy | - C-H stretch of the vinylic protons around 3010-3040 cm⁻¹.- C=C stretch around 1665-1675 cm⁻¹ (weak for a symmetrical trans alkene).- A strong out-of-plane C-H bending band around 960-970 cm⁻¹, characteristic of a trans double bond. |

Conclusion

The steric effects in this compound, primarily arising from the heptyl substituent, play a crucial role in dictating its reactivity, the stereochemistry of its synthesis, and its conformational preferences. The trans geometry inherently minimizes steric hindrance around the double bond, making it the more stable isomer. In electrophilic addition reactions like hydroboration-oxidation and epoxidation, steric factors guide the regioselectivity and stereochemical outcome. The synthesis of this compound is reliably achieved using the Wittig reaction with a stabilized ylide. A comprehensive understanding of these steric effects is essential for the rational design of synthetic routes and for predicting the behavior of long-chain alkenes in various chemical and biological contexts, which is of particular importance in the field of drug development where molecular shape and reactivity are paramount. Further quantitative experimental and computational studies would provide a more detailed and precise understanding of the steric landscape of this molecule.

An In-depth Technical Guide to the Electronic Properties of the Double Bond in trans-2-Decene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core electronic properties of the carbon-carbon double bond in trans-2-decene. It delves into the structure, reactivity, and spectroscopic signature of this internal alkene, offering a foundational understanding for researchers in organic synthesis, materials science, and drug development. This document summarizes key quantitative data, details relevant experimental protocols, and provides visualizations of underlying chemical principles.

Introduction

This compound is a long-chain internal alkene with the chemical formula C₁₀H₂₀. The presence of the carbon-carbon double bond dictates its chemical behavior, making it a versatile intermediate in organic synthesis. The trans configuration of the substituents across the double bond influences its steric and electronic properties, distinguishing it from its cis isomer. Understanding the nuanced electronic characteristics of this double bond is crucial for predicting its reactivity and for the rational design of synthetic pathways and novel molecules.

Electronic Structure and Properties of the Double Bond

The carbon-carbon double bond in this compound is a region of high electron density, a consequence of the presence of both a sigma (σ) bond and a pi (π) bond between the two sp² hybridized carbon atoms. The π-bond, formed by the sideways overlap of p-orbitals, is weaker and more diffuse than the σ-bond, making its electrons more accessible to electrophiles.

Molecular Orbitals

The electronic behavior of the double bond is best described by molecular orbital (MO) theory. The p-orbitals of the two carbons combine to form a lower-energy bonding π orbital and a higher-energy antibonding π* orbital. In the ground state, the two electrons of the π-bond occupy the bonding MO. The Highest Occupied Molecular Orbital (HOMO) is the π orbital, and the Lowest Unoccupied Molecular Orbital (LUMO) is the π* orbital. The energy difference between the HOMO and LUMO is a critical parameter that influences the molecule's reactivity and spectroscopic properties. Computational studies are essential for determining the precise energy levels of these frontier orbitals.[1][2][3][4]

A conceptual diagram of the HOMO-LUMO interaction in an electrophilic addition reaction is presented below.

Quantitative Electronic and Structural Data

| Property | Value | Method/Reference |

| Electronic Properties | ||

| C=C Bond Dissociation Energy | ~174 kcal/mol (for ethylene, as a reference) | [5] |

| Ionization Potential | Data not available | |

| Electron Affinity | Data not available | |

| HOMO-LUMO Gap | Data not available for this compound, but DFT functionals like B3LYP and M06 are used for such predictions. | [1][6] |

| Geometric Parameters | ||

| C=C Bond Length | ~1.34 Å | General value for trans-alkenes[7] |

| C-C Single Bond Length | ~1.51 Å | General value for sp²-sp³ C-C bonds[7] |

| C=C-C Bond Angle | ~125° | General value for trans-alkenes |

| H-C=C Bond Angle | ~120° | General value for alkenes |

Reactivity of the Double Bond

The electron-rich nature of the π-bond makes it a nucleophile, rendering this compound susceptible to attack by electrophiles. The most common reactions are electrophilic additions.

Electrophilic Addition Reactions

In an electrophilic addition reaction, an electrophile (E⁺) attacks the π-bond, leading to the formation of a carbocation intermediate. This intermediate is then attacked by a nucleophile (Nu⁻) to yield the final addition product.

A generalized workflow for electrophilic addition is depicted below.

Experimental Protocols

Detailed experimental protocols for the synthesis and key reactions of this compound are provided below. These protocols are representative of methods used for long-chain trans-alkenes.

Synthesis of this compound

a) Birch Reduction of 2-Decyne

This method is effective for the synthesis of trans-alkenes from internal alkynes.

-

Materials: 2-Decyne, sodium metal, liquid ammonia, ethanol, diethyl ether, saturated aqueous ammonium chloride solution.

-

Procedure:

-

Set up a three-necked flask equipped with a dry ice condenser, a gas inlet, and a dropping funnel in a well-ventilated fume hood.

-

Cool the flask to -78 °C using a dry ice/acetone bath.

-

Condense approximately 100 mL of anhydrous ammonia into the flask.

-

Carefully add small pieces of sodium metal (2.2 equivalents) to the liquid ammonia with stirring until a persistent blue color is obtained.

-

Add 2-decyne (1 equivalent) dissolved in a minimal amount of anhydrous diethyl ether dropwise to the reaction mixture.

-

After the addition is complete, add ethanol (2.5 equivalents) dropwise.

-

Allow the ammonia to evaporate overnight.

-

Carefully quench the reaction mixture with a saturated aqueous solution of ammonium chloride.

-

Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by distillation or column chromatography to obtain this compound.

-

b) Wittig Reaction

The Wittig reaction is a versatile method for alkene synthesis. To synthesize this compound, one could react octanal with ethyltriphenylphosphonium bromide.

-

Materials: Ethyltriphenylphosphonium bromide, strong base (e.g., n-butyllithium), anhydrous solvent (e.g., THF), octanal.

-

Procedure:

-

In a flame-dried, two-necked flask under an inert atmosphere (e.g., argon), suspend ethyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous THF.

-

Cool the suspension to 0 °C and add n-butyllithium (1.05 equivalents) dropwise. The formation of the ylide is indicated by a color change (typically to orange or red).

-

Stir the mixture at room temperature for 1 hour.

-

Cool the reaction mixture to -78 °C and add a solution of octanal (1 equivalent) in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction with saturated aqueous ammonium chloride.

-

Extract the product with diethyl ether, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

The crude product will contain triphenylphosphine oxide, which can be removed by crystallization or column chromatography to yield this compound.[8][9][10][11][12]

-

Electrophilic Bromination of this compound

This reaction demonstrates the reactivity of the double bond towards halogens.

-

Materials: this compound, bromine, inert solvent (e.g., dichloromethane), sodium thiosulfate solution.

-

Procedure:

-

Dissolve this compound (1 equivalent) in dichloromethane in a round-bottom flask protected from light.

-

Cool the solution in an ice bath.

-

Slowly add a solution of bromine (1 equivalent) in dichloromethane dropwise with stirring. The disappearance of the bromine color indicates the progress of the reaction.

-

Once the addition is complete and the bromine color persists, the reaction is complete.

-

Wash the reaction mixture with an aqueous solution of sodium thiosulfate to remove any unreacted bromine, followed by washing with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate and evaporate the solvent to obtain the crude 2,3-dibromodecane.[13][14][15][16][17][18][19][20][21]

-

Catalytic Hydrogenation of this compound

This reaction converts the alkene to the corresponding alkane.

-

Materials: this compound, catalyst (e.g., 10% Pd/C), solvent (e.g., ethanol), hydrogen gas.

-

Procedure:

-

Dissolve this compound in ethanol in a hydrogenation flask.

-

Add a catalytic amount of 10% Pd/C.

-

Evacuate the flask and fill it with hydrogen gas (this process is typically repeated three times to ensure an inert atmosphere).

-

Stir the reaction mixture vigorously under a hydrogen atmosphere (a balloon filled with hydrogen can be used for small-scale reactions) at room temperature.

-

Monitor the reaction progress by TLC or GC until the starting material is consumed.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure. In this compound, the vinylic protons and carbons have characteristic chemical shifts.

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

| ¹H (vinylic) | ~5.4 | Multiplet |

| ¹³C (vinylic) | ~125-135 |

Note: These are approximate values and can be influenced by the solvent and spectrometer frequency. Specific predicted spectra can be generated using computational tools.[24][25][26]

Vibrational Spectroscopy (IR and Raman)

Infrared (IR) and Raman spectroscopy are used to identify functional groups. The C=C stretch in trans-alkenes is a key diagnostic peak.

| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Intensity |

| trans C-H out-of-plane bend | ~965 | Weak | Strong, characteristic |

| C=C stretch | ~1670 | ~1670 | Weak to medium |

| =C-H stretch | ~3020 | ~3020 | Medium |

Note: The C=C stretching vibration in trans-alkenes can be weak or absent in the IR spectrum due to the low dipole moment change during the vibration.[27][28][29][30]

Experimental Protocol for Raman Spectroscopy:

-

Instrumentation: A Raman spectrometer equipped with a laser source (e.g., 785 nm), a sample holder for liquids (e.g., a quartz cuvette), and a CCD detector.

-

Procedure:

-

Place a liquid sample of this compound in a quartz cuvette.

-

Position the cuvette in the sample holder of the spectrometer.

-

Direct the laser beam onto the sample.

-

Collect the scattered light at a 90° angle to the incident beam.

-

Record the spectrum over the desired wavenumber range (e.g., 200-3500 cm⁻¹).

-

The scan time and number of accumulations should be optimized to achieve a good signal-to-noise ratio.[9][10][11][12][31][32][33][34][35]

-

A logical diagram illustrating the relationship between the electronic structure and the observable properties of this compound is shown below.

Conclusion

The electronic properties of the double bond in this compound are central to its chemical identity. The high electron density of the π-system governs its susceptibility to electrophilic attack, making it a valuable precursor in organic synthesis. Spectroscopic methods provide the necessary tools for its unambiguous identification and characterization. While specific experimental quantitative data for this particular long-chain alkene is limited, computational methods offer a powerful alternative for predicting its electronic structure and properties, thereby guiding experimental design and application in research and development.

References

- 1. jmnc.samipubco.com [jmnc.samipubco.com]

- 2. Computational Design of Molecules Having Less Overlapping HOMO and LUMO in the Same Plane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Trans Influence and Substituent Effects on the HOMO-LUMO Energy Gap and Stokes Shift in Ru Mono-Diimine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Accurate Prediction of HOMO–LUMO Gap Using DFT Functional and Application to Next‐Generation Organic Telluro[n]Helicenes Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Tables of bond lengths determined by X-ray and neutron diffraction. Part 1. Bond lengths in organic compounds - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 8. web.mnstate.edu [web.mnstate.edu]

- 9. open.bu.edu [open.bu.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. people.chem.umass.edu [people.chem.umass.edu]

- 12. nbinno.com [nbinno.com]

- 13. Khan Academy [khanacademy.org]

- 14. youtube.com [youtube.com]

- 15. Video: Catalytic Hydrogenation of Alkene: Applications in Chemistry [jove.com]

- 16. youtube.com [youtube.com]

- 17. youtube.com [youtube.com]

- 18. youtube.com [youtube.com]

- 19. youtube.com [youtube.com]

- 20. Electrophilic addition - Ethene + Bromine [franklychemistry.co.uk]

- 21. youtube.com [youtube.com]

- 22. youtube.com [youtube.com]

- 23. m.youtube.com [m.youtube.com]

- 24. chemrxiv.org [chemrxiv.org]

- 25. mdpi.com [mdpi.com]

- 26. 1-Decene(872-05-9) 13C NMR [m.chemicalbook.com]

- 27. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 28. jdc.jefferson.edu [jdc.jefferson.edu]

- 29. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 30. researchgate.net [researchgate.net]

- 31. youtube.com [youtube.com]

- 32. m.youtube.com [m.youtube.com]

- 33. m.youtube.com [m.youtube.com]

- 34. m.youtube.com [m.youtube.com]

- 35. m.youtube.com [m.youtube.com]

Methodological & Application

Stereoselective Synthesis of trans-2-Decene: Application Notes and Protocols for Researchers

Abstract

This document provides detailed application notes and experimental protocols for the stereoselective synthesis of trans-2-decene, a valuable chemical intermediate. The focus is on robust and highly selective methods suitable for research and development in the pharmaceutical and chemical industries. This guide outlines three primary synthetic strategies: the Horner-Wadsworth-Emmons reaction, the Julia-Kocienski olefination, and the Schlosser modification of the Wittig reaction. Each section includes a theoretical overview, a detailed experimental protocol, and a visual representation of the workflow. A comparative data summary is also provided to aid in method selection.

Introduction

The stereoselective synthesis of alkenes is a cornerstone of modern organic chemistry, with particular importance in the synthesis of complex molecules such as natural products and pharmaceuticals. The geometric configuration of a double bond can profoundly influence a molecule's biological activity and physical properties. This compound is a simple yet illustrative example of a disubstituted alkene where control of stereochemistry is crucial. This document details three highly effective methods for achieving high trans (E) selectivity in the synthesis of 2-decene.

Horner-Wadsworth-Emmons (HWE) Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones and phosphonate carbanions.[1][2] It is a modification of the Wittig reaction and typically provides excellent E-selectivity for the resulting alkene, especially with stabilized phosphonates.[3] The primary advantages of the HWE reaction include the high nucleophilicity of the phosphonate carbanion, allowing for reaction with a broader range of carbonyl compounds, and the straightforward removal of the water-soluble phosphate byproduct.[1][2]

HWE Reaction Workflow

Caption: Workflow for the Horner-Wadsworth-Emmons synthesis of this compound.

Experimental Protocol: HWE Synthesis of this compound

Materials:

-

Diethyl ethylphosphonate

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous Tetrahydrofuran (THF)

-

Octanal

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Diethyl ether (Et₂O)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane

Procedure:

-

Preparation of the Phosphonate Anion:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 eq).

-

Wash the sodium hydride with anhydrous hexane (3 x 5 mL) to remove the mineral oil, and then place the flask under a nitrogen atmosphere.

-

Add anhydrous THF to the flask to create a slurry.

-

Cool the slurry to 0 °C in an ice bath.

-

Add a solution of diethyl ethylphosphonate (1.0 eq) in anhydrous THF dropwise via the dropping funnel over 30 minutes.

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.

-

-

Reaction with Aldehyde:

-

Cool the reaction mixture back down to 0 °C.

-

Add a solution of octanal (1.0 eq) in anhydrous THF dropwise over 30 minutes.

-

Once the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous NH₄Cl.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).

-

Combine the organic layers and wash with water (2 x 20 mL) and then brine (1 x 20 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using hexane as the eluent to afford pure this compound.

-

Julia-Kocienski Olefination

The Julia-Kocienski olefination is a powerful modification of the original Julia olefination that provides a highly stereoselective route to trans-alkenes in a one-pot procedure.[1][4] This reaction involves the coupling of a heteroaromatic sulfone (most commonly a benzothiazolyl or tetrazolyl sulfone) with an aldehyde or ketone in the presence of a strong base.[1][4] The reaction proceeds with excellent E-selectivity and is valued for its broad functional group tolerance.[2]

Julia-Kocienski Olefination Workflow

Caption: Workflow for the Julia-Kocienski synthesis of this compound.

Experimental Protocol: Julia-Kocienski Synthesis of this compound

Materials:

-

Ethyl 1-phenyl-1H-tetrazol-5-yl sulfone

-

Octanal

-

Potassium bis(trimethylsilyl)amide (KHMDS)

-

Anhydrous 1,2-dimethoxyethane (DME)

-

Methyl tert-butyl ether (MTBE)

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane

Procedure:

-

Reaction Setup:

-

To a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, add ethyl 1-phenyl-1H-tetrazol-5-yl sulfone (1.2 eq) and octanal (1.0 eq).

-

Dissolve the reagents in anhydrous DME.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

-

Addition of Base:

-

Slowly add a solution of KHMDS (1.1 eq) in THF dropwise to the reaction mixture over 30 minutes, maintaining the temperature at -78 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.

-

-

Work-up and Purification:

-

Upon completion, quench the reaction with water.

-

Transfer the mixture to a separatory funnel and extract with MTBE (3 x 20 mL).

-

Combine the organic layers and wash with water (2 x 20 mL) and brine (1 x 20 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using hexane as the eluent to afford pure this compound.

-

Wittig Reaction: Schlosser Modification

The standard Wittig reaction with non-stabilized ylides typically yields cis (Z)-alkenes with high selectivity. However, the Schlosser modification allows for the stereoselective synthesis of trans (E)-alkenes from these same non-stabilized ylides. This modification involves the use of an excess of a strong base (typically an organolithium reagent) at low temperatures to deprotonate the initially formed betaine intermediate, leading to a β-oxido ylide. Subsequent protonation and elimination steps favor the formation of the trans-alkene.

Schlosser Modification Workflow

Caption: Workflow for the Schlosser modification of the Wittig reaction for this compound synthesis.

Experimental Protocol: Schlosser Modification for this compound

Materials:

-

Ethyltriphenylphosphonium bromide

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

Octanal

-

tert-Butanol (t-BuOH)

-

Pentane

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Ylide Formation:

-

To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add ethyltriphenylphosphonium bromide (1.1 eq).

-

Add anhydrous THF and cool the suspension to 0 °C.

-

Slowly add n-BuLi (1.0 eq) dropwise. A deep red or orange color should develop, indicating ylide formation.

-

Stir the mixture at 0 °C for 1 hour.

-

-

Schlosser Modification:

-

Cool the ylide solution to -78 °C.

-

Add a solution of octanal (1.0 eq) in anhydrous THF dropwise.

-

Stir the mixture at -78 °C for 1 hour.

-

Add a second equivalent of n-BuLi (1.0 eq) dropwise at -78 °C and stir for an additional hour.

-

Add a solution of t-BuOH (1.1 eq) in anhydrous THF dropwise at -78 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

-

-

Work-up and Purification:

-

Quench the reaction by the addition of water.

-

Transfer the mixture to a separatory funnel and extract with pentane (3 x 20 mL).

-

Combine the organic layers and wash with water (2 x 20 mL) and brine (1 x 20 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and carefully concentrate the pentane at atmospheric pressure (due to the volatility of the product).

-

Purify the crude product by distillation to afford pure this compound.

-

Comparative Data

The following table summarizes the typical yields and stereoselectivities for the described methods in the synthesis of trans-2-alkenes. Please note that actual results may vary depending on the specific reaction conditions and substrate.

| Reaction Method | Typical Yield (%) | Typical trans:cis (E:Z) Ratio | Key Advantages |

| Horner-Wadsworth-Emmons | 80-95 | >95:5 | High yields, excellent E-selectivity, easy removal of byproducts.[1][2] |

| Julia-Kocienski Olefination | 75-90 | >98:2 | Excellent E-selectivity, broad functional group tolerance, one-pot procedure.[4] |

| Wittig (Schlosser Modification) | 60-80 | >95:5 | Access to E-alkenes from non-stabilized ylides, well-established method. |

Conclusion

The stereoselective synthesis of this compound can be effectively achieved using several reliable methods. The Horner-Wadsworth-Emmons reaction and the Julia-Kocienski olefination are particularly noteworthy for their high yields and exceptional E-selectivity, making them preferred choices for many applications. The Schlosser modification of the Wittig reaction provides a valuable alternative for accessing trans-alkenes from readily available non-stabilized ylides. The choice of method will ultimately depend on factors such as substrate availability, desired scale, and tolerance to specific reagents and conditions. The protocols provided herein offer a solid foundation for researchers to successfully synthesize this compound and other related trans-alkenes with a high degree of stereochemical control.

References

Application Note: Optimizing Wittig Reaction Conditions for High trans-(E)-2-Alkene Yield

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Wittig reaction is a cornerstone of organic synthesis, enabling the creation of carbon-carbon double bonds by reacting a phosphorus ylide (Wittig reagent) with an aldehyde or ketone.[1][2][3] A significant challenge and area of optimization in the Wittig reaction is controlling the stereochemical outcome to selectively produce either the cis-(Z) or trans-(E) alkene. This document provides detailed protocols and guidelines for maximizing the yield of the thermodynamically more stable trans-(E)-alkene, a common objective in the synthesis of complex molecules such as natural products and pharmaceuticals.

The stereoselectivity of the Wittig reaction is primarily dictated by the nature of the phosphorus ylide employed.[2] Stabilized ylides typically afford E-alkenes, whereas unstabilized ylides favor the formation of Z-alkenes.[1][2][4][5] However, specific reaction modifications, such as the Schlosser modification, can be used to invert the selectivity of unstabilized ylides to produce E-alkenes.[1][4]

Factors Influencing E/Z Selectivity

Achieving high E-selectivity hinges on understanding and manipulating the reaction mechanism.

-

Ylide Stability: This is the most critical factor.

-

Stabilized Ylides: When the carbanion of the ylide is stabilized by an adjacent electron-withdrawing group (e.g., ester, ketone, nitrile), the initial nucleophilic addition to the carbonyl is reversible.[6] This reversibility allows the reaction to proceed under thermodynamic control, favoring the formation of the more stable threo-betaine or trans-oxaphosphetane intermediate, which subsequently collapses to yield the E-alkene.[6][7]

-

Unstabilized Ylides: Ylides with simple alkyl or hydrogen substituents are highly reactive. The reaction is irreversible and proceeds under kinetic control, rapidly forming a cis-oxaphosphetane intermediate that leads to the Z-alkene.[7][8]

-

Semi-stabilized Ylides: Ylides stabilized by aryl groups (e.g., benzyl) often result in poor selectivity, yielding mixtures of E- and Z-alkenes.[1][5]

-

-

The Schlosser Modification: This protocol is specifically designed to generate E-alkenes from unstabilized ylides. The reaction is conducted at low temperatures to trap the initial kinetically favored erythro-betaine intermediate. A strong base, such as phenyllithium, is then added to deprotonate the betaine, forming a β-oxido ylide. This intermediate equilibrates to the more stable threo form. Subsequent protonation and warming lead to the selective formation of the E-alkene.[1][4]

-

Solvents and Additives:

-

Salt-Free Conditions: The presence of lithium salts can complex with the betaine intermediate, affecting equilibration and often reducing the stereoselectivity of kinetically controlled reactions.[4][7] Using bases like sodium hexamethyldisilazide (NaHMDS) or potassium tert-butoxide (t-BuOK) can create "salt-free" conditions that enhance selectivity.

-